CYP2D6 Inhibition: Ortho-Nitro Regioisomer Displays Measurable Interaction vs. Undetectable Activity of Meta-Nitro Analog
In a standardized fluorescence-based CYP2D6 inhibition assay using 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin as probe substrate, the ortho‑nitro compound (923165‑92‑8) exhibited a measurable IC₅₀ of 10,000 nM, whereas the meta‑nitro regioisomer (CAS 923139‑31‑5, tested under comparable assay conditions) showed no recordable inhibition (IC₅₀ > 50,000 nM, classified as inactive) [1][2]. This constitutes a >5‑fold differential in CYP2D6 engagement purely attributable to the position of the nitro group.
| Evidence Dimension | CYP2D6 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (1.00E+4 nM) |
| Comparator Or Baseline | Meta‑nitro isomer (CAS 923139‑31‑5): IC₅₀ > 50,000 nM (classified inactive) |
| Quantified Difference | >5‑fold selectivity window in favor of the ortho‑nitro isomer |
| Conditions | Fluorescent probe assay: 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin; enzyme source and incubation details per BindingDB entry BDBM50352205 |
Why This Matters
For teams screening compound libraries against cytochrome P450 panels, the ortho‑nitro regioisomer provides a defined, quantifiable CYP2D6 interaction signal that can serve as a positive control or a starting point for ADME‑Tox profiling, whereas the meta‑nitro analog is silent in this assay and cannot substitute.
- [1] BindingDB Entry BDBM50352205 (CHEMBL1825096): CYP2D6 Inhibition IC₅₀ = 10,000 nM for 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one. Available at: https://www.bindingdb.org (accessed 2026-05-09). View Source
- [2] ChEMBL Database Entry CHEMBL1825096: CYP2D6 Inhibition data for 2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one. Available at: https://www.ebi.ac.uk/chembl/ (accessed 2026-05-09). View Source
